molecular formula C10H21N2O2PS B13736378 Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- CAS No. 141931-12-6

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-

Cat. No.: B13736378
CAS No.: 141931-12-6
M. Wt: 264.33 g/mol
InChI Key: PRAVZMAWLODVDE-OEMAIJDKSA-N
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Description

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is a complex organic compound that belongs to the class of piperidines. Piperidines are saturated heterocyclic amine compounds that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds . This particular compound is notable for its unique structure, which includes a piperidine ring, a methylsulfinyl group, and a pyrrolidinylphosphinyl group.

Preparation Methods

The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves several steps. One common method involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The substrate scope is broad, making this method practically useful for the synthesis of various piperidine derivatives.

Chemical Reactions Analysis

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sources, catalysts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves the regulation of several signaling pathways. It has been shown to activate pathways such as NF-κB and PI3k/Aκt, which are involved in cancer progression . It also induces apoptosis in cancer cells through the caspase-dependent pathway .

Comparison with Similar Compounds

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is unique due to its specific structure and the presence of the methylsulfinyl and pyrrolidinylphosphinyl groups. Similar compounds include other piperidine derivatives such as piperine and pipecolic acid . These compounds share the piperidine ring structure but differ in their functional groups and overall molecular structure .

Properties

CAS No.

141931-12-6

Molecular Formula

C10H21N2O2PS

Molecular Weight

264.33 g/mol

IUPAC Name

1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine

InChI

InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1

InChI Key

PRAVZMAWLODVDE-OEMAIJDKSA-N

Isomeric SMILES

C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2

Canonical SMILES

CS(=O)P(=O)(N1CCCCC1)N2CCCC2

Origin of Product

United States

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